D-Threo-neopterin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10162-32-0 |
|---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m1/s1 |
InChI Key |
BMQYVXCPAOLZOK-INEUFUBQSA-N |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
Isomeric SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
physical_description |
Solid |
Synonyms |
Umanopterin |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of D Threo Neopterin
Precursor Utilization in D-Threo-neopterin Synthesis
The initiation of the this compound biosynthetic pathway is dependent on the availability of a specific purine nucleotide that serves as the foundational substrate for the subsequent enzymatic transformations.
Guanosine (B1672433) triphosphate (GTP), a fundamental cellular building block for RNA synthesis and a key molecule in signal transduction and energy metabolism, is the primary and indispensable precursor for the de novo synthesis of this compound and other related pteridines. mdpi.comwikipedia.orgnih.gov The entire carbon and nitrogen backbone of the pteridine (B1203161) ring system of neopterin (B1670844) is derived from the guanine (B1146940) nucleus of GTP. The ribose side chain of GTP is also incorporated and subsequently modified during the enzymatic cascade. The biosynthesis of all known pterins necessitates the transformation of guanosine triphosphate into 7,8-dihydroneopterin (B1664191) phosphate (B84403). researchgate.net
Key Enzymes in this compound Biogenesis
The conversion of GTP to this compound is orchestrated by a series of specific enzymes. The initial and rate-limiting step is catalyzed by a crucial enzyme that dictates the flux through the entire pathway, followed by further enzymatic modifications to yield the final product.
Guanosine Triphosphate Cyclohydrolase I (GTPCH I) is the first and rate-limiting enzyme in the biosynthesis of this compound. wikipedia.orgnih.gov It catalyzes the complex conversion of GTP to 7,8-dihydroneopterin triphosphate. wikipedia.orgresearchgate.net GTPCH I is a member of the GTP cyclohydrolase family of enzymes and plays a pivotal role in the folate and biopterin (B10759762) biosynthesis pathways. wikipedia.orgnih.gov The gene encoding GTPCH I, GCH1, can produce several alternatively spliced transcript variants, which may result in different isoforms of the enzyme; however, not all of these variants yield a functional enzyme. wikipedia.org
The catalytic mechanism of GTPCH I is a sophisticated process involving a series of chemical transformations. The reaction begins with the hydrolysis of the imidazole ring of the guanine base in GTP, a step that is facilitated by a zinc ion (Zn²⁺) located in the active site of the enzyme. researchgate.netportlandpress.com This initial hydrolysis leads to the formation of a reaction intermediate, 2-amino-5-formylamino-6-ribosylamino-4(3H)-pyrimidinone. nih.gov Subsequently, a complex Amadori rearrangement of the carbohydrate side chain occurs, which precedes the formation of the dihydropyrazine ring, ultimately yielding 7,8-dihydroneopterin triphosphate. researchgate.netnih.gov The enzyme-catalyzed opening of the imidazole ring and the hydrolytic release of formate are rapid reactions compared to the subsequent rearrangement of the carbohydrate side-chain. nih.gov
| Key Steps in GTPCH I Catalysis | Description |
| GTP Binding | Guanosine triphosphate binds to the active site of GTPCH I. |
| Imidazole Ring Hydrolysis | The enzyme, with the aid of a Zn²⁺ cofactor, hydrolyzes the N9-C8 bond of the guanine base. researchgate.net |
| Intermediate Formation | This hydrolysis results in the formation of 2-amino-5-formylamino-6-ribofuranosylamino-4-pyrimidinone triphosphate. researchgate.net |
| Amadori Rearrangement | A complex rearrangement of the ribose side chain occurs. researchgate.net |
| Dihydropyrazine Ring Formation | The rearranged intermediate undergoes cyclization to form the dihydropyrazine ring of 7,8-dihydroneopterin triphosphate. nih.gov |
The activity of GTPCH I is tightly regulated through various mechanisms to control the production of neopterin and other pteridines. One of the primary modes of regulation is through feedback inhibition. In many organisms, the end-product of the pathway, tetrahydrobiopterin (B1682763) (BH4), can inhibit GTPCH I activity through its interaction with the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.govnih.gov This interaction forms a multimeric complex that allosterically inhibits the enzyme. nih.gov
Furthermore, GTPCH I activity is significantly influenced by cellular signaling pathways. Pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), are potent inducers of GTPCH I expression and activity in human macrophages. mdpi.comnih.gov This upregulation of GTPCH I in response to immune stimuli leads to increased production of neopterin, making it a sensitive marker of cellular immune activation. While the direct linkage of G-protein signaling to GTPCH I regulation is a complex area of ongoing research, G-proteins are central to many signaling cascades that can influence gene expression and protein activity, including those initiated by cytokines. youtube.comyoutube.comyoutube.com The phosphorylation of GTPCH I, for instance, has been shown to be a critical activating mechanism that can be influenced by cellular signaling events. nih.gov
| Regulatory Mechanism | Description |
| Feedback Inhibition | The end-product, tetrahydrobiopterin (BH4), in conjunction with the GTP cyclohydrolase feedback regulatory protein (GFRP), allosterically inhibits GTPCH I activity. nih.govnih.gov |
| Cytokine Induction | Pro-inflammatory cytokines like interferon-gamma (IFN-γ) strongly upregulate the expression and activity of GTPCH I, particularly in macrophages. mdpi.comnih.gov |
| Phosphorylation | Phosphorylation of the GTPCH I enzyme can enhance its catalytic activity, providing another layer of regulation. nih.gov |
Following the synthesis of 7,8-dihydroneopterin triphosphate by GTPCH I, the pathway can diverge depending on the cellular context and the presence of downstream enzymes. In human monocytes and macrophages, the activity of the subsequent enzyme, 6-pyruvoyltetrahydropterin synthase (PTPS), is relatively low. mdpi.com This leads to an accumulation of 7,8-dihydroneopterin triphosphate, which is then dephosphorylated by non-specific phosphatases to yield 7,8-dihydroneopterin. researchgate.netmdpi.com The oxidation of 7,8-dihydroneopterin results in the formation of neopterin. researchgate.net
Guanosine Triphosphate Cyclohydrolase I (GTPCH I) Activity and its Isoforms
Intermediates in this compound Biosynthesis
The conversion of GTP to this compound involves several key intermediate molecules. The phosphorylation state of these intermediates is critical for their subsequent metabolic fate.
The first committed step in the biosynthesis of all pterins is the conversion of GTP to 7,8-dihydroneopterin triphosphate (H2-NTP). researchgate.net This reaction is catalyzed by GTP cyclohydrolase I, which cleaves the imidazole ring of GTP and facilitates its rearrangement into the pteridine ring structure. researchgate.net 7,8-dihydroneopterin triphosphate is a crucial branch-point intermediate in pterin (B48896) metabolism. researchgate.net It can either proceed down the pathway leading to the formation of neopterin or serve as the precursor for the biosynthesis of biopterin. researchgate.net
In human monocytes and macrophages, the activity of the subsequent enzyme in the biopterin synthesis pathway, 6-pyruvoyl-tetrahydropterin synthase, is relatively low. mdpi.comresearchgate.net This leads to an accumulation of 7,8-dihydroneopterin triphosphate. mdpi.comresearchgate.net This accumulated intermediate is then susceptible to the action of non-specific phosphatases, which remove the triphosphate group to yield 7,8-dihydroneopterin. researchgate.netmdpi.com The final step in the formation of neopterin is the non-enzymatic oxidation of 7,8-dihydroneopterin. mdpi.com
While dihydroneopterin triphosphate is the primary phosphorylated intermediate, other phosphorylated forms of neopterin have been identified. The chemical synthesis of D-neopterin-3'-triphosphate and D-7,8-dihydroneopterin-3'-triphosphate has been described, with the latter being enzymatically active in the synthesis of L-5,6,7,8-tetrahydrobiopterin. nih.gov The formation of 2',3'-cyclic phosphates of nucleotides is a known biological process, often resulting from the action of ribonucleases. nih.gov However, the specific enzymatic pathways for the formation and metabolism of this compound-3'-phosphates, 2',3'-diphosphates, and 2',3'-cyclic phosphates in vivo are not well-elucidated in the currently available research.
Metabolic Interconnections with Other Pterins
The biosynthesis of this compound is closely intertwined with the metabolic pathways of other important pterins, particularly biopterins.
As mentioned previously, 7,8-dihydroneopterin triphosphate, the precursor to neopterin, is also the starting point for the de novo synthesis of tetrahydrobiopterin (BH4). mdpi.comwikipedia.org In this pathway, the enzyme 6-pyruvoyl-tetrahydropterin synthase converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-5,6,7,8-tetrahydropterin. mdpi.comwikipedia.orgresearchgate.net This is followed by two reduction steps catalyzed by sepiapterin reductase to yield BH4. mdpi.comresearchgate.net Therefore, the metabolic flux through the neopterin and biopterin pathways is regulated at the level of 7,8-dihydroneopterin triphosphate utilization.
The stereochemistry of the side chain of neopterin is crucial for its biological recognition and function. In the bacterium Escherichia coli, an enzyme named D-erythro-dihydroneopterin triphosphate 2'-epimerase has been identified. nih.gov This enzyme catalyzes the conversion of D-erythro-dihydroneopterin triphosphate to L-threo-dihydroneopterin triphosphate. nih.gov This epimerization occurs at the 2'-carbon of the side chain and requires a divalent cation, such as Mg2+ or Mn2+, for maximal activity. nih.gov The enzyme is specific for the triphosphate form of the substrate, showing little to no activity with the monophosphate or dephosphorylated forms. nih.gov This enzymatic conversion highlights a mechanism for altering the stereoconfiguration of neopterin precursors, which can have significant implications for the subsequent biosynthesis of other pterins.
Comparative Biosynthesis Across Biological Systems
The biosynthesis of this compound and its derivatives exhibits variations across different biological systems.
Humans: In human macrophages and monocytes, the biosynthesis of neopterin is a prominent pathway upon stimulation by interferon-gamma. nih.govnih.gov The relatively low activity of 6-pyruvoyl-tetrahydropterin synthase in these cells leads to the accumulation of 7,8-dihydroneopterin triphosphate and its subsequent conversion to neopterin. mdpi.comresearchgate.net
Insects: In insects like Drosophila melanogaster and the silkworm Bombyx mori, pteridines, including neopterin, are involved in pigmentation. mdpi.comresearchgate.netnih.gov The biosynthetic pathway also starts from GTP and proceeds through 7,8-dihydroneopterin triphosphate. mdpi.com In Drosophila, this intermediate is a precursor for the synthesis of various pigments, including drosopterins. mdpi.comnih.gov
Bacteria: As seen in Escherichia coli, bacteria possess enzymes like D-erythro-dihydroneopterin triphosphate 2'-epimerase that can modify the stereochemistry of neopterin precursors. nih.gov Some bacteria are also capable of synthesizing biopterin from GTP, indicating the presence of the necessary enzymatic machinery. wikipedia.org
Fungi: The biosynthesis of secondary metabolites in fungi is well-documented, often involving complex enzymatic pathways. nih.govrsc.orgresearchgate.net While pteridines are known to exist in fungi, detailed comparative studies on the specific pathways of this compound biosynthesis are less common in the available literature.
Protozoa: In some kinetoplastid parasites, such as Leishmania and Trypanosoma, which are auxotrophic for pterins, the uptake and metabolism of various pterins, including neopterin, have been studied. plos.org These organisms rely on salvaging pterins from their hosts, and the metabolism of D-neopterin has been shown to be less efficient compared to other pterin forms in supporting their growth. plos.org
Table of Enzymes in this compound and Related Pterin Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| GTP cyclohydrolase I (GTPCH-I) | Catalyzes the first committed step in pterin biosynthesis. | Guanosine triphosphate (GTP) | 7,8-dihydroneopterin triphosphate |
| 6-pyruvoyl-tetrahydropterin synthase | Key enzyme in the biopterin biosynthesis pathway. | 7,8-dihydroneopterin triphosphate | 6-pyruvoyl-5,6,7,8-tetrahydropterin |
| Sepiapterin reductase | Catalyzes the final steps in tetrahydrobiopterin biosynthesis. | 6-pyruvoyl-5,6,7,8-tetrahydropterin | Tetrahydrobiopterin (BH4) |
| D-erythro-dihydroneopterin triphosphate 2'-epimerase | Converts the stereochemistry of the neopterin side chain. | D-erythro-dihydroneopterin triphosphate | L-threo-dihydroneopterin triphosphate |
This compound Production in Protozoa (e.g., Tetrahymena pyriformis)
In the protozoan Tetrahymena pyriformis, the genetic machinery for pteridine biosynthesis has been identified. A full-length cDNA clone for GTP cyclohydrolase I (E.C. 3.5.4.16) was isolated from a Tetrahymena pyriformis cDNA library. acs.org The deduced amino acid sequence of this enzyme shows a 55% identity with that of Escherichia coli. acs.org The presence of GTP cyclohydrolase I indicates that T. pyriformis has the capacity to initiate the de novo synthesis of pteridines from GTP. acs.org The expression of the mRNA for this enzyme has been observed to increase during synchronous cell division, suggesting a link between pteridine biosynthesis and the cell cycle in this organism. acs.org However, further detailed studies on the subsequent enzymatic steps leading to the specific production of this compound in Tetrahymena pyriformis are not extensively documented in the available research.
Biosynthetic Routes in Other Organisms (e.g., Dictyostelium discoideum, Serratia indica)
In the social amoeba Dictyostelium discoideum, the biosynthesis of a D-threo pteridine, specifically 6-(D-threo-1',2'-dihydroxypropyl)pterin, also known as dictyopterin, has been well-characterized. This process originates from GTP via de novo synthesis, with the first committed step being catalyzed by GTP cyclohydrolase I, which yields dihydroneopterin triphosphate. nih.govportlandpress.com The GTP cyclohydrolase I in D. discoideum exists in both cytosolic and membrane-associated forms. nih.govportlandpress.com
The pathway in D. discoideum is notable for the production of the D-threo stereoisomer. Research has shown that the enzyme sepiapterin reductase in this organism preferentially synthesizes the D-threo form of tetrahydrobiopterin (DH4), also known as tetrahydrodictyopterin. nih.govresearchgate.net This is in contrast to human sepiapterin reductase, which favors the production of the L-erythro isomer. nih.gov The substrate preference of Dictyostelium sepiapterin reductase for 1'-oxo-2'-d-hydroxypropyl-tetrahydropterin is a key factor in the dominant production of the D-threo isomer in this organism. nih.gov
In contrast, the bacterium Serratia indica is known to produce L-threo-neopterin as its major Crithidia factor, which is a different stereoisomer from this compound. jst.go.jp The enzymatic synthesis of this compound in cell-free extracts of S. indica has been demonstrated, highlighting the diversity of pteridine biosynthesis across different organisms. jst.go.jp
Table 1: Key Enzymes in this compound and Related Pteridine Biosynthesis
| Enzyme | Organism | Substrate | Product | Role in this compound Biosynthesis |
| GTP cyclohydrolase I | Dictyostelium discoideum | Guanosine Triphosphate (GTP) | Dihydroneopterin triphosphate | Catalyzes the first committed step in the de novo synthesis pathway leading to dictyopterin (a D-threo pteridine). nih.govportlandpress.com |
| Sepiapterin reductase | Dictyostelium discoideum | 1'-oxo-2'-d-hydroxypropyl-tetrahydropterin | D-threo-tetrahydrobiopterin (DH4) / Tetrahydrodictyopterin | Favors the synthesis of the D-threo isomer, leading to the dominant production of DH4. nih.gov |
| GTP cyclohydrolase I | Tetrahymena pyriformis | Guanosine Triphosphate (GTP) | Dihydroneopterin triphosphate | Initiates the pteridine biosynthesis pathway, though the specific downstream products are less characterized. acs.org |
Table 2: Research Findings on Pteridine Biosynthesis in Selected Organisms
| Organism | Key Finding | Significance |
| Dictyostelium discoideum | Produces 6-(D-threo-1',2'-dihydroxypropyl)pterin (dictyopterin) from GTP. nih.govportlandpress.comresearchgate.net | Demonstrates a complete de novo pathway for a D-threo pteridine. |
| Dictyostelium discoideum | Sepiapterin reductase in this organism shows a preference for synthesizing the D-threo isomer of tetrahydrobiopterin. nih.gov | Explains the stereospecificity of pteridine production in this organism. |
| Tetrahymena pyriformis | Possesses the gene for GTP cyclohydrolase I, the initial enzyme in the pteridine pathway. acs.org | Indicates the capability for de novo pteridine synthesis. |
| Serratia indica | Synthesizes L-threo-neopterin as its major Crithidia factor. jst.go.jp | Highlights the production of a different stereoisomer of neopterin in bacteria. |
Biological Roles and Mechanisms of D Threo Neopterin
Role in Cell-Mediated Immune System Activation
D-Threo-neopterin is intricately linked to the activation of the cell-mediated immune system, a critical component of the body's defense against intracellular pathogens and abnormal cells.
A key aspect of this compound's role in immunity is its production by specific immune cells. Human monocytes, macrophages, and dendritic cells are identified as primary sources of neopterin (B1670844) derivatives, including this compound, upon appropriate stimulation. nih.govwikipedia.orgfda.govbmj.com These myeloid-derived cells are crucial players in initiating and regulating immune responses.
The production of this compound by monocytes, macrophages, and dendritic cells is significantly induced by signaling pathways initiated by the cytokine Interferon-gamma (IFN-γ). nih.govwikipedia.orgfda.govbmj.com IFN-γ is a potent pro-inflammatory cytokine primarily produced by activated T helper 1 (Th1) cells and natural killer (NK) cells, indicating a cellular immune response. bmj.com The presence of IFN-γ stimulates the enzymes involved in the biosynthesis of neopterin from guanosine (B1672433) triphosphate (GTP). fda.gov While IFN-γ is considered the major inducer, other factors like TNF-alpha and endotoxins can also co-stimulate neopterin production. bmj.com
Measurement of neopterin concentrations, which include this compound, in body fluids such as serum, plasma, and urine serves as a valuable indicator of the activation status of the cellular immune system. nih.govwikipedia.orgfda.govbmj.com Elevated levels are consistently observed in conditions characterized by heightened cellular immunity, including viral infections, bacterial infections by intracellular pathogens, parasitic infections, autoimmune diseases, malignant tumors, and allograft rejection episodes. drugbank.comhmdb.canih.govwikipedia.orgfda.govbmj.com These elevated levels reflect the endogenous release of IFN-γ and the subsequent activation of monocytes, macrophages, and dendritic cells. nih.govwikipedia.orgfda.govbmj.com Neopterin levels often correlate with the extent and activity of these conditions and can be used to monitor disease progression and the effectiveness of therapy. hmdb.canih.govfda.gov
Interaction with Cellular Redox State and Oxidative Processes
Beyond its role as a marker of immune activation, this compound and related neopterin derivatives have been shown to interact with cellular redox mechanisms.
In vitro studies suggest that neopterin derivatives exhibit biochemical effects, likely through interactions with reactive oxygen and nitrogen intermediates. High neopterin production is associated with increased production of reactive oxygen species (ROS). nih.gov Neopterin can modulate the effects of these reactive species.
Modulation of Macrophage and Dendritic Cell Function
This compound plays a role in modulating the function of key immune cells, namely macrophages and dendritic cells. These cells are crucial in initiating and regulating immune responses mdpi.comualberta.canih.gov.
Enhancement of Cytotoxic Potential of Immune Cells
Studies suggest that neopterin derivatives can enhance the cytotoxic potential of activated macrophages and dendritic cells bioline.org.brnih.gov. This effect is likely mediated through interactions with reactive oxygen or nitrogen intermediates, thereby influencing the cellular redox state bioline.org.brnih.gov. While neopterin itself is an oxidized form of 7,8-dihydroneopterin (B1664191), which is a potent antioxidant, neopterin has been shown to enhance the effects of cytotoxic reactive oxygen species mdpi.comnih.gov.
Impact on Inflammatory Phenotypes of Monocyte-Derived Macrophages
This compound influences the inflammatory phenotypes of monocyte-derived macrophages. Macrophages exhibit plasticity and can polarize into different functional phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 subtypes, depending on environmental signals plos.orghealthdisgroup.us. Neopterin has been shown to suppress the inflammatory macrophage phenotype nih.gov. Specifically, in human monocyte-derived macrophages, neopterin decreased the expression of MARCO, an M1 marker, and increased the expression of MRC-1, an M2 marker nih.gov. It also suppressed NF-κB phosphorylation and increased PPAR-γ expression, indicating a shift away from a pro-inflammatory state nih.gov.
This compound in Specific Biochemical Contexts
Investigation of its Role in Atherosclerosis Progression (in vitro and animal models)
Research using in vitro and animal models has investigated the role of this compound in atherosclerosis progression. Atherosclerosis is an inflammatory disease characterized by the buildup of plaque in arteries, involving the accumulation of macrophages and the proliferation of vascular smooth muscle cells nih.gove-coretvasa.czmdpi.com. While neopterin levels are often elevated in patients with coronary artery disease, suggesting a link to the disease, studies have also demonstrated atheroprotective effects of neopterin nih.govresearchgate.net.
In apolipoprotein E-deficient (Apoe−/−) mice, a common animal model for atherosclerosis, chronic administration of neopterin significantly retarded the development of aortic atherosclerotic lesions nih.govresearchgate.netmdpi.com. Conversely, attenuating endogenous neopterin with a neutralizing antibody promoted lesion development nih.gov.
Suppression of Chemokine and Adhesion Molecule Expression in Endothelial Cells
This compound has been shown to suppress the expression of chemokines and adhesion molecules in endothelial cells nih.govresearchgate.net. These molecules are crucial for the recruitment and adhesion of monocytes to the endothelium, a critical early step in atherosclerosis development nih.govd-nb.infofrontiersin.org. In human aortic endothelial cells, neopterin reduced the upregulation of MCP-1, ICAM-1, and VCAM-1 induced by TNF-α nih.gov. This suppression attenuated the adhesion of monocytes to endothelial cells nih.gov.
The following table summarizes the effect of Neopterin on the expression of certain molecules in human aortic endothelial cells:
| Molecule | Effect of Neopterin (vs. TNF-α induced upregulation) |
| MCP-1 | Reduced upregulation |
| ICAM-1 | Reduced upregulation |
| VCAM-1 | Reduced upregulation |
Inhibition of Foam Cell Formation and Vascular Smooth Muscle Cell Proliferation/Migration
This compound inhibits foam cell formation and the proliferation and migration of vascular smooth muscle cells, processes central to atherosclerotic plaque development nih.gove-coretvasa.czplos.orgfrontiersin.org. Foam cells are lipid-laden macrophages that accumulate in the arterial wall e-coretvasa.cz. Neopterin suppressed oxidized low-density lipoprotein (oxLDL)-induced foam cell formation in human monocyte-derived macrophages nih.gov. This was associated with the downregulation of CD36, a scavenger receptor involved in oxLDL uptake, and the upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux nih.govfrontiersin.orgnih.govmdpi.com.
In human aortic smooth muscle cells, neopterin suppressed angiotensin II-induced migration and proliferation nih.govmdpi.comfrontiersin.orgnih.govnih.gov. This effect was mediated via the downregulation of the c-Src/Raf-1/ERK1/2 pathway nih.gov.
The following table summarizes the effect of Neopterin on foam cell formation and related markers in human monocyte-derived macrophages:
| Process/Molecule | Effect of Neopterin (vs. oxLDL-induced) |
| Foam cell formation | Suppressed |
| CD36 expression | Downregulation |
| ABCA1 expression | Upregulation |
| ABCG1 expression | Upregulation |
| Cholesterol efflux | Increased |
Relationship to Nitric Oxide Synthases (NOS) and Tetrahydrobiopterin (B1682763) (BH4) Homeostasis
The biosynthesis of pteridines begins with GTP, which is converted to 7,8-dihydroneopterin triphosphate by the enzyme GTP cyclohydrolase I. wikipedia.orgcreative-diagnostics.com This intermediate is a precursor for both neopterin isomers and tetrahydrobiopterin (BH4). creative-diagnostics.comdrugbank.com BH4 is a crucial endogenous cofactor for aromatic amino acid hydroxylases and, significantly, for nitric oxide synthases (NOS). wikipedia.orgguidetopharmacology.orgnih.gov NOS enzymes are responsible for the production of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. wikipedia.org
In the context of immune activation, particularly by IFN-γ, there is an upregulation of GTP cyclohydrolase I activity in monocytes and macrophages. creative-diagnostics.comd-nb.info This leads to an increased production of 7,8-dihydroneopterin triphosphate. While this intermediate is channeled towards BH4 synthesis in some cell types, in activated macrophages, the conversion to BH4 is less efficient due to a high ratio of GTP cyclohydrolase I to 6-pyruvoyltetrahydropterin synthase. oup.comsoton.ac.uk This metabolic skew results in a significant accumulation of 7,8-dihydroneopterin, which is then primarily oxidized to D-erythro-neopterin and, to a lesser extent, epimerized to L-threo-neopterin (also referred to as this compound in some contexts due to historical nomenclature and the position of the trihydroxypropyl side chain, though the stereochemistry differs). oup.comsoton.ac.uk
The production of neopterin isomers, including this compound, is therefore intimately linked to the pathway that also produces BH4. Elevated neopterin levels are often observed in conditions associated with increased cellular immune activity, where BH4 metabolism and NO production by inducible NOS (iNOS) are also highly active. wikipedia.orgd-nb.infonih.gov While this compound itself is not a cofactor for NOS like BH4, its presence as a byproduct of the activated pteridine (B1203161) synthesis pathway indicates a state of immune activation and potentially altered BH4 homeostasis. nih.govmicropublication.org
Disruptions in BH4 homeostasis, such as BH4 deficiency or oxidation to dihydrobiopterin (BH2), can lead to the uncoupling of NOS, particularly endothelial NOS (eNOS). nih.govmdpi.com Uncoupled eNOS produces superoxide (B77818) instead of NO, contributing to oxidative stress. nih.govmdpi.comnih.gov While research primarily focuses on the relationship between D-erythro-neopterin and oxidative stress markers, the co-occurrence of this compound suggests that its levels might also indirectly reflect the metabolic state of pteridine synthesis during immune responses, which impacts BH4 availability and NOS function.
Comparative Biological Significance of this compound Isomers
Neopterin exists in different stereoisomeric forms based on the configuration of the hydroxyl groups on the trihydroxypropyl side chain. The most commonly studied and abundant isomer in humans is D-erythro-neopterin (with 1S,2R configuration). oup.comnih.gov this compound (with 1R,2R configuration) is another isomer found in biological systems. nih.govnih.gov L-erythro-neopterin and L-threo-neopterin also exist but are less commonly discussed in the context of human immune activation. oup.comou.edu
The biological significance of this compound in comparison to D-erythro-neopterin is an area requiring further investigation. While both isomers are products of the same initial biosynthetic pathway from GTP, their relative proportions can vary, and the factors influencing the epimerization of 7,8-dihydroneopterin to form the different isomers are not fully understood. oup.comsoton.ac.uk
D-erythro-neopterin is widely recognized and utilized as a biomarker for cellular immune activation in various conditions, including infections, autoimmune diseases, and malignancies. wikipedia.orgcreative-diagnostics.comd-nb.infonih.govnih.gov Its elevated levels correlate with the intensity of the immune response and can provide prognostic information. creative-diagnostics.comd-nb.infonih.gov
In contrast, the specific biological roles and clinical significance of this compound are less well-defined. Some studies have detected this compound alongside D-erythro-neopterin in biological samples, such as urine and extracts from certain organisms like Tetrahymena pyriformis. oup.comnih.govnih.gov The presence of this compound in Tetrahymena pyriformis cellular extract, where GTP cyclohydrolase I activity was identified, further supports its origin from the GTP biosynthetic pathway. nih.gov
While analytical methods often measure total neopterin (the sum of isomers), some techniques like high-performance liquid chromatography (HPLC) and ultraperformance LC-MS/MS can distinguish between the isomers, although their separation can be challenging due to their stereoisomeric nature. oup.comresearchgate.net Studies employing such methods have indicated that the ratio of L-threo-neopterin (often discussed interchangeably with this compound in the context of isomers present alongside D-erythro-neopterin in humans) to D-erythro-neopterin in urine is typically around 1:10, but this ratio can vary. oup.comresearchgate.net
The distinct stereochemistry of this compound may confer different biochemical interactions or metabolic fates compared to D-erythro-neopterin. However, research specifically detailing unique biological functions or diagnostic utility of this compound independent of or in addition to D-erythro-neopterin is limited. Further research is needed to fully understand the comparative biological significance of these neopterin isomers and whether this compound plays specific roles in immune modulation, cellular processes, or disease pathogenesis distinct from the more abundant D-erythro form.
Table 1: Properties of Neopterin Isomers
| Property | D-erythro-Neopterin | This compound (L-threo-Neopterin) |
| Biosynthesis Source | GTP via 7,8-dihydroneopterin triphosphate wikipedia.orgcreative-diagnostics.com | GTP via 7,8-dihydroneopterin triphosphate (epimerization) oup.comsoton.ac.uk |
| Primary Producer | Activated macrophages/dendritic cells (in humans) wikipedia.orgcreative-diagnostics.com | Activated macrophages/dendritic cells (in humans, variable) oup.comsoton.ac.uk |
| Abundance (Human) | Predominant isomer oup.comsoton.ac.uk | Less abundant compared to D-erythro oup.comsoton.ac.uk |
| Biological Role | Biomarker of cellular immune activation wikipedia.orgcreative-diagnostics.comnih.gov | Less defined; presence linked to immune activation pathway oup.comsoton.ac.uk |
| Relationship to BH4 | Product of pathway also producing BH4 creative-diagnostics.comdrugbank.com | Product of pathway also producing BH4 oup.comsoton.ac.uk |
Academic Synthetic Methodologies for D Threo Neopterin and Its Derivatives
Chemical Synthesis Approaches for D-Threo-neopterin
The chemical synthesis of this compound typically involves the condensation of a diaminopyrimidine with a suitably substituted sugar derivative. A widely referenced method for preparing neopterins, including this compound, is the procedure developed by Viscontini et al. oup.com. This method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with a sugar derivative. For this compound (also known as D-monapterin), the synthesis method is similar to that for D-erythro-neopterin, with the key difference being the use of D-xylose instead of D-arabinose as the sugar precursor. schircks.ch D-xylose and D-arabinose share the same molar mass and are both soluble in methanol (B129727). schircks.ch
Another approach involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with D-ribose-5-phosphate, although this method has been reported to yield the pteridine (B1203161) in a very low yield. oup.com
Synthesis of this compound Phosphates and Cyclic Phosphates
The synthesis of phosphorylated derivatives of this compound, such as the 3'-phosphate and the 2',3'-cyclic phosphate (B84403), is relevant due to their occurrence as intermediates in biological pathways. oup.com Simplified methods for synthesizing the 3'-phosphates of various neopterin (B1670844) isomers, including this compound, have been developed using phosphorylation procedures commonly applied to nucleosides. oup.com This involves phosphorylating the neopterins with a mixture of phosphorus pentoxide and phosphoric acid. oup.com The resulting phosphorylated compounds are then typically separated using chromatography, such as on a DEAE-cellulose column. oup.com The main product observed from this phosphorylation is the 3'-phosphate, with smaller quantities of 2',3'-diphosphates also being produced. oup.com
The 2',3'-cyclic phosphate of neopterin can be synthesized from the corresponding 3'-phosphate. For instance, the 2',3'-cyclic phosphate of D-erythro-neopterin was synthesized by the action of dicyclohexylcarbodiimide (B1669883) (DCC) on D-erythro-neopterin-3'-phosphate. oup.com A similar approach can be applied to synthesize the cyclic phosphate of this compound.
Data from phosphorylation studies of different neopterin isomers, including this compound, illustrate the yields of phosphorylated products obtained through chromatography. oup.com
| Phosphorylated compound neopterin | 0.001 N HCl (TOD) | 3'-phosphate (TOD) | 2',3'-phosphate (TOD) | 0.003N HCl-0.1 M LiCl (TOD) |
|---|---|---|---|---|
| D-erythro | 7480 | 2000 | 1880 | 157 |
| L-erythro | 7480 | 2300 | 2310 | 666 |
| D-threo | 7480 | 3200 | 2370 | 500 |
| L-threo | 7480 | 1680 | 2400 | 540 |
*TOD: Optical density (365 nm) of the product in 1 ml of 0.1-0.2 N NaOH. oup.com
Elemental analysis of the synthesized neopterin phosphates provides further characterization. oup.com
| Compound | C% | H% | N% | P% |
|---|---|---|---|---|
| D-erythro-Neopterin-3'-phosphate | 30.64 | 4.09 | 22.19 | 8.47 |
| L-erythro-Neopterin-3'-phosphate | 20.03 | 3.96 | 21.65 | 7.90 |
| This compound-3'-phosphate | 31.11 | 4.06 | 22.71 | 7.55 |
| L-threo-Neopterin-3'-phosphate | 31.11 | 4.06 | 22.71 | 7.55 |
*Note: The values for L-threo-Neopterin-3'-phosphate appear to be identical to this compound-3'-phosphate in the source table, which might be a transcription error in the original data. oup.com
Regio- and Stereoselective Synthesis Considerations
Regio- and stereoselectivity are crucial aspects in the synthesis of complex molecules like this compound, which possesses multiple chiral centers in its trihydroxypropyl side chain. The "threo" configuration refers to the specific stereochemistry of the hydroxyl groups at the 1' and 2' positions of this side chain. Achieving precise control over these stereocenters during synthesis is essential to obtain the desired isomer.
While the provided search results highlight the synthesis of this compound using D-xylose as a precursor schircks.ch, implying that the stereochemistry of the sugar dictates the side-chain configuration, detailed discussions on specific regio- and stereoselective chemical reactions for building the pteridine ring system with the desired threo side chain are not extensively elaborated in the snippets. However, the synthesis of pteridine derivatives often involves the condensation of pyrimidines with dicarbonyl compounds or reactions with nitroso pyrimidines and active methylene (B1212753) compounds, where controlling the reaction conditions can influence regioselectivity in the ring formation. derpharmachemica.com
Research into stereoselective synthesis in other chemical contexts, such as the enantioselective synthesis of D-threo-methylphenidate or stereoselective synthesis of highly substituted compounds, demonstrates the use of specific catalysts and reaction conditions to control the formation of stereocenters. capes.gov.brrsc.org Applying similar principles to pteridine synthesis, particularly in the formation of the trihydroxypropyl side chain or its attachment to the pteridine core, would be necessary for a controlled stereoselective synthesis of this compound.
Novel regio- and stereoselective synthesis methods for 6-substituted pteridines and naturally occurring L-erythro-biopterin have been reported, suggesting that controlled synthetic routes to specific pterin (B48896) isomers are an active area of research. google.com
Precursor Roles in the Synthesis of Pteridine Analogues and Derivatives
This compound and its related forms play significant roles as precursors or intermediates in the biosynthesis of other pteridine compounds, particularly biopterin (B10759762) and its derivatives. drugbank.comhmdb.cadrugbank.com The biosynthesis of unconjugated pteridine derivatives in organisms like Tetrahymena pyriformis involves the conversion of guanosine (B1672433) triphosphate (GTP), with D-monapterin (this compound) being identified as a major peak in cellular extracts. ebi.ac.uk Neopterin itself serves as a precursor in the biosynthesis of biopterin. drugbank.comhmdb.cadrugbank.com
In the context of biosynthesis, the initial step in the pathway from GTP involves the enzyme GTP cyclohydrolase I, which leads to the formation of dihydroneopterin triphosphate. nih.govnih.gov This intermediate is then processed further to yield various neopterin isomers and subsequently other pteridines like biopterin. While D-erythro-neopterin is the expected product from the transformation of a guanine (B1146940) nucleotide due to the D-configuration of the ribose moiety in naturally occurring nucleotides, enzymatic epimerization can lead to the formation of other isomers like this compound. annualreviews.orgnih.gov
Academic research also explores the synthesis of neopterin glycosides, where neopterin acts as a starting material for creating more complex pteridine derivatives with attached sugar moieties. researchgate.netresearchgate.net These synthetic efforts often involve protecting group strategies and glycosylation reactions to selectively attach sugar units to the hydroxyl groups of the neopterin side chain. researchgate.net
The study of pteridine biosynthesis and the synthesis of their analogues and derivatives are crucial for understanding their biological functions and for developing potential therapeutic agents. derpharmachemica.com
Advanced Analytical Methodologies for D Threo Neopterin Research
Chromatographic Techniques for Separation and Quantification
Advanced analytical methodologies are essential for the accurate separation, identification, and quantification of D-threo-neopterin, particularly in complex biological matrices where it coexists with its stereoisomers. Chromatographic techniques form the cornerstone of this research, offering the necessary resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust and widely utilized method for quantifying neopterin (B1670844) isomers. This technique leverages the natural fluorescence of the pteridine (B1203161) ring system, providing high sensitivity and specificity. The excitation maximum for neopterin is typically around 353 nm, with an emission maximum at approximately 438 nm. nih.govscielo.br
Methodologies often employ reversed-phase (RP) columns, such as C18, for separation. nih.govscielo.br The mobile phase is usually an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govscielo.br Sample preparation for biological fluids like urine or serum may involve a protein precipitation step, often with trichloroacetic acid (TCA) or acetonitrile, followed by dilution before injection into the HPLC system. nih.govresearchgate.net While HPLC with fluorescence is highly effective, resolving the this compound stereoisomer from the more common D-erythro-neopterin can be challenging and may require specific chiral columns or specialized mobile phase additives. soton.ac.ukoup.comoup.com For instance, ligand-exchange chromatography using a reversed-phase column with D-phenylalanine as a chiral modifier in the mobile phase has been successfully used to separate D- and L-enantiomers of 6-(polyhydroxypropyl)pterins. ebi.ac.uk
Table 1: Examples of HPLC Methods for Neopterin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | C18 reversed-phase nih.gov | Ace C18 (250 x 4.6 mm, 5 µm) scielo.br | Spherisorb 5 ODS1 (150 mm x 4.6 mm) schircks.ch |
| Mobile Phase | Isocratic water-acetonitrile (99:1) nih.gov | Isocratic 15 mM phosphate buffer (pH 7) with 2.5% methanol scielo.br | 10 mM phosphate buffer (pH 6.0) schircks.ch |
| Flow Rate | 1.5 mL/min nih.gov | 1.0 mL/min scielo.br | 1.0 mL/min schircks.ch |
| Detection | Fluorescence (Ex: 353 nm, Em: 438 nm) nih.gov | Fluorescence (Ex: 353 nm, Em: 438 nm) scielo.br | UV at 254 nm schircks.ch |
| Retention Time | ~4 minutes nih.gov | Not specified | Not specified |
| Application | Serum neopterin measurement nih.gov | Urine neopterin measurement scielo.br | Purity assessment schircks.ch |
Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC, including higher throughput, greater sensitivity, and enhanced specificity. soton.ac.ukoup.com This makes it an appealing alternative for the demanding analysis of neopterin isomers in clinical and research settings. oup.comoup.com The coupling of the rapid separation capabilities of UPLC with the precise mass detection of a triple quadrupole mass spectrometer allows for reliable quantification even at very low concentrations. soton.ac.ukoup.com
A critical challenge in neopterin analysis is the chromatographic resolution of its stereoisomers, D-erythro-neopterin and this compound, which are often difficult to separate completely. soton.ac.ukoup.comscience.gov Developing a robust UPLC-MS/MS method requires careful optimization of the stationary and mobile phases. While various columns can be used, pentafluorophenyl (PFP) columns have been shown to provide good peak shapes, effective separation, and short retention times, making them suitable for high-throughput analysis. soton.ac.uk
Method validation is performed according to established guidelines to ensure reliability. science.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). soton.ac.ukoup.comnih.gov For instance, a validated UPLC-MS/MS method for urinary neopterin demonstrated excellent linearity (R² > 0.99) over a concentration range of 0.5–140 µg/L. soton.ac.ukoup.com Spike-and-recovery experiments are also crucial to confirm that the method can accurately measure the total neopterin concentration (D-erythro + D-threo) in a complex biological matrix like urine. soton.ac.ukoup.com
Table 2: UPLC-MS/MS Method Validation Parameters for Neopterin Analysis
| Parameter | Result | Source |
|---|---|---|
| Linearity (R²) | > 0.99 | soton.ac.ukoup.com |
| Concentration Range | 0.5–140 µg/L | soton.ac.ukoup.com |
| Limit of Detection (LOD) | 0.3 µg/L | soton.ac.ukoup.com |
| Limit of Quantification (LOQ) | 1 µg/L | soton.ac.ukoup.com |
| Spike Recovery (Urine) | 102.98 ± 11.48% | oup.com |
| Intra-assay Precision (CV) | < 5.3% | soton.ac.uk |
| Inter-assay Precision (CV) | < 8.2% | soton.ac.uk |
Isotope-Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantification. fda.govptb.de This method involves adding a known amount of a stable, isotopically-labeled version of the analyte (the "spike") to the sample at the beginning of the analytical process. ptb.de For neopterin analysis, D-erythro-neopterin-¹³C₅ is often used as the internal standard. soton.ac.ukoup.com
Because the labeled internal standard is chemically identical to the native analyte, it co-elutes and experiences the same effects during sample preparation, chromatography, and ionization. ptb.de By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, highly accurate quantification can be achieved, compensating for matrix effects or losses during sample workup. fda.govptb.de In a typical UPLC-MS/MS setup, specific multiple-reaction monitoring (MRM) transitions are used to detect the analyte and its labeled standard. For example, the transition for neopterins (D-erythro and L-threo) is m/z 254.1 > 206.1, while the transition for the D-erythro-neopterin-¹³C₅ standard is m/z 259.1 > 210.1. soton.ac.ukoup.comoup.com
ECTEOLA-Cellulose Chromatography for Stereochemical Identification
ECTEOLA-cellulose chromatography is a specialized technique that has been applied to the separation and identification of pteridines. ECTEOLA stands for Epichlorohydrin-TriEthanolAmine, which is used to treat cellulose, creating an anion-exchange resin. sigmaaldrich.com This type of chromatography has been historically important in the isolation of pteridines from biological extracts.
In the context of this compound, ECTEOLA-cellulose columns have been used as a key step in its isolation from the mutant sepia of Drosophila melanogaster. ou.edu In this research, a crude extract was applied to a series of ECTEOLA-cellulose columns (OH⁻ form, pH 8.0) to separate neopterin from other compounds, demonstrating its utility in the complex process of stereochemical identification from natural sources. ou.edu
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative analysis of pteridines. csfarmacie.czresearchgate.net While it lacks the quantitative power of HPLC or UPLC-MS/MS, it is useful for initial screening, checking the purity of standards, and monitoring the progress of chemical reactions.
For pteridine analysis, the stationary phase is typically silica (B1680970) gel on a glass, plastic, or aluminum plate. researchgate.netmdpi.com A solvent system, or mobile phase, is chosen to achieve separation based on the differential partitioning of the compounds between the stationary and mobile phases. umlub.pl After the plate is developed, the separated spots can be visualized. Since pteridines like this compound are fluorescent, they can be easily detected under UV light (e.g., at 254 nm or 365 nm) as fluorescent spots. csfarmacie.cz TLC has been used to confirm the separation of this compound from its erythro isomer. researchgate.net
Immunochemical Assay Development
Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), represent a significant methodology for the quantification of this compound in research settings. These assays are built upon the specific recognition between an antibody and the neopterin molecule.
Enzyme-Linked Immunosorbent Assays (ELISA) for this compound
The development of ELISAs for neopterin has provided a high-throughput alternative to methods like high-performance liquid chromatography (HPLC). psu.edu The most common format is a competitive ELISA. ibl-international.comavivasysbio.com This principle involves competition between the unlabeled neopterin in a biological sample and a fixed quantity of enzyme-labeled neopterin for a limited number of binding sites on a specific anti-neopterin antibody. avivasysbio.com
The procedure typically involves coating a microtiter plate with a goat-anti-rabbit antibody. avivasysbio.com Subsequently, the sample containing an unknown amount of neopterin is incubated with a rabbit-anti-neopterin antibody. This mixture is then added to the coated wells, where the antigen-antibody complexes bind. An enzyme-labeled neopterin conjugate is also added. The amount of labeled neopterin that binds to the antibody is inversely proportional to the amount of neopterin present in the sample. avivasysbio.com After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme to produce a measurable color change. The intensity of this color is inversely related to the concentration of neopterin in the original sample. psu.eduavivasysbio.com
These assays can be used for the quantitative determination of neopterin in various human biological fluids, including serum, plasma, and urine. ibl-international.comibl-america.com The development of such kits has been aimed at creating simple, rapid, and reproducible methods suitable for automation and the screening of many samples simultaneously. psu.edunih.gov For instance, a highly sensitive assay was developed with a minimal detectable amount of approximately 0.1 pmol of neopterin. psu.eduresearchgate.net
Antibody Specificity and Cross-Reactivity with Related Pterins
A critical aspect of any immunoassay is the specificity of the antibody, which determines its ability to distinguish the target analyte from structurally similar molecules. nih.gov For this compound assays, this involves ensuring the antibody preferentially binds to neopterin over other pterins like biopterin (B10759762) or different neopterin isomers.
The production of both polyclonal and monoclonal antibodies against neopterin has been a key area of research. psu.edunih.gov Monoclonal antibodies are generally favored for their high specificity to a single epitope, which results in low cross-reactivity and minimal batch-to-batch variability. ptglab.com
Research has been conducted to characterize the cross-reactivity of these antibodies. In one study developing a monoclonal antibody against D-erythro-neopterin, significant cross-reactivity was observed with L-threo-neopterin (monapterin) at 30%, while cross-reactivity with other pteridines was less than 5%. nih.gov Another study that developed a polyclonal antiserum for a competitive ELISA reported extremely high specificity, with a cross-reaction of only 0.002% with biopterin. psu.eduresearchgate.net This high degree of specificity is crucial for accurately quantifying neopterin without interference from other related endogenous compounds. The selectivity of the immunoassay can also be influenced by the assay format and concentration of reagents. mdpi.com
| Compound | Cross-Reactivity (%) with Anti-Neopterin Monoclonal Antibody nih.gov | Cross-Reactivity (%) with Anti-Neopterin Polyclonal Antiserum psu.eduresearchgate.net |
|---|---|---|
| Neopterin | 100 | 100 |
| Monapterin (L-threo-neopterin) | 30 | 0.01 |
| Biopterin | <5 | 0.002 |
| 6-Hydroxymethylpterin | Not Reported | <0.001 |
| Pterin-6-carboxylic acid | Not Reported | <0.001 |
Spectrometric Characterization in Research
Mass spectrometry, particularly when coupled with gas chromatography, is a powerful tool for the structural elucidation and quantification of small molecules like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas chromatography is a technique that separates chemical compounds in a complex mixture based on their volatility and interaction with a stationary phase inside a column. However, compounds must be thermally stable and sufficiently volatile to be analyzed by GC. sigmaaldrich.com this compound, like other polar molecules such as amino acids, contains multiple polar functional groups (hydroxyl groups) that make it non-volatile. sigmaaldrich.comsigmaaldrich.com
To overcome this limitation, a chemical derivatization step is required prior to GC-MS analysis. jfda-online.comnih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com This is typically achieved by replacing the active hydrogens in polar functional groups (like -OH) with nonpolar moieties. sigmaaldrich.com A very common method is silylation, where a silylating reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov This process makes the this compound molecule amenable to vaporization and passage through the GC column, allowing for its separation and subsequent detection and identification by the mass spectrometer based on its characteristic fragmentation pattern. sigmaaldrich.comjfda-online.com
Challenges in this compound Analysis in Complex Biological Matrices
The analysis of this compound in biological samples like urine or serum is complicated by the presence of a complex mixture of other molecules and, most significantly, by the existence of its own isomers.
Isomer Resolution and Quantification
This compound is one of four possible stereoisomers of neopterin. nih.gov A significant analytical challenge is the separation and distinct quantification of D-erythro-neopterin and L-threo-neopterin (also known as monapterin). soton.ac.uk These molecules are stereoisomers, meaning they have the same chemical formula and connectivity but a different spatial arrangement of atoms, which makes their chromatographic separation difficult. soton.ac.ukresearchgate.net
In biological fluids such as urine, both D-erythro-neopterin and L-threo-neopterin can be excreted. soton.ac.uk While D-erythro-neopterin is typically the more abundant isomer, the ratio can vary. soton.ac.uk Standard HPLC methods may struggle to completely resolve the peaks corresponding to these two isomers. soton.ac.uk Advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) have been developed to improve resolution and provide a robust method for measuring neopterin. soton.ac.uk In some UPLC-MS/MS applications, a small shoulder on the D-erythro-neopterin peak can be identified as L-threo-neopterin. researchgate.net However, due to the difficulty in complete separation, some methods quantify the "total neopterin" by measuring both isomers within the same chromatographic peak and using a D-erythro-neopterin standard for calibration. soton.ac.uk This co-quantification is considered acceptable in some contexts as both isomers are generated during the cellular immune response. soton.ac.uk
Stability Considerations for this compound and its Precursors
The stability of this compound and its immediate precursor, 7,8-dihydroneopterin (B1664191), is a critical factor in analytical methodologies, influencing sample handling, storage, and the interpretation of results. The inherent chemical properties of these pteridine compounds dictate their susceptibility to degradation under various environmental conditions, including temperature, pH, light exposure, and the presence of oxidizing agents.
This compound is the fully oxidized and more stable form of the molecule, making it a robust biomarker for cellular immune activation. In contrast, its precursor, 7,8-dihydroneopterin, is a reduced and significantly more labile compound. researchgate.net The conversion of 7,8-dihydroneopterin to neopterin occurs readily through non-enzymatic oxidation. nih.gov
Temperature and Matrix Effects
The stability of these compounds is highly dependent on both temperature and the biological matrix in which they are present.
7,8-dihydroneopterin: This precursor is particularly sensitive to temperature. Studies on its stability in plasma have shown significant degradation over time, even at refrigerated temperatures. The rate of degradation increases substantially with rising temperature. For instance, in plasma, the concentration of 7,8-dihydroneopterin (measured as total neopterin) decreases significantly within 6 hours at all temperatures assessed (4°C, 21°C, and 37°C), with the most substantial loss occurring at 37°C. researchgate.net After 12 hours at 37°C, the reduction can be as high as 83.2%. researchgate.net Conversely, 7,8-dihydroneopterin has been shown to be considerably more stable in urine, remaining stable for over 12 hours when refrigerated. researchgate.netnih.gov For long-term storage, temperatures of -20°C are often recommended. caymanchem.comasm.org
This compound: As the oxidized form, neopterin is chemically more stable than its precursor. soton.ac.ukoup.com However, it is not entirely immune to degradation. Proper storage, typically involving refrigeration or freezing, is still essential to ensure sample integrity over time.
| Temperature | Time | Degradation Status |
|---|---|---|
| 4°C (Refrigerated) | 6 hours | Significant reduction |
| 12 hours | Continued reduction | |
| 21°C (Room Temp) | 6 hours | Significant reduction |
| 12 hours | Continued reduction | |
| 37°C (Body Temp) | 6 hours | Significant reduction |
| 12 hours | Largest degradation (up to 83.2% loss) |
Influence of Light and Oxidation
Both this compound and its precursors are susceptible to degradation from light and oxidation.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It has been established that neopterin can be degraded by sunlight. researchgate.net Photochemical studies indicate that UV-A irradiation can trigger the breaking of the trihydroxypropyl side chain. researchgate.net This process can lead to the formation of degradation products such as 5,8-dihydropterin-6-aldehyde. capes.gov.br Therefore, protecting samples from light at all stages of collection and processing is a standard precautionary measure. researchgate.net
Oxidation: 7,8-dihydroneopterin is highly prone to oxidation, a process that is central to its conversion to neopterin. researchgate.net This autooxidation occurs in the presence of dissolved oxygen in aqueous solutions. researchgate.net The reaction can also be accelerated by reactive oxygen species (ROS) and other oxidizing agents. nih.gov Research indicates that in air-equilibrated solutions, the primary oxidation product of 7,8-dihydroneopterin is not always neopterin but can also be 7,8-dihydroxanthopterin, which is formed through the loss of the side chain. researchgate.netnih.gov 7,8-dihydroxanthopterin is a comparatively stable compound itself. researchgate.net
| Compound | Degradation Condition | Resulting Product(s) | Reference |
|---|---|---|---|
| 7,8-dihydroneopterin | Oxidation (e.g., by free radicals, O₂) | This compound, 7,8-dihydroxanthopterin | researchgate.netnih.gov |
| This compound | Photodegradation (UV light) | 5,8-dihydropterin-6-aldehyde, 6-formylpterin, 6-carboxypterin | researchgate.netcapes.gov.br |
pH Considerations
The pH of the solution can also affect the stability of pteridines. While specific pH-stability curves for this compound are not extensively detailed in the provided context, the stability of related pteridine compounds is known to be pH-dependent. researchgate.netnih.gov For example, the degradation product 7,8-dihydroxanthopterin is noted to be particularly stable in neutral pH solutions. researchgate.net For analytical purposes, maintaining a consistent pH through buffering is important for reproducible results, especially when dealing with the less stable 7,8-dihydroneopterin.
Emerging Research Directions and Future Perspectives
Deeper Elucidation of D-Threo-neopterin's Metabolic Fate and Catabolism
Understanding the complete metabolic pathway of this compound, including its synthesis, interconversions, and catabolism, is a crucial area for future research. While neopterin (B1670844) isomers are known to be excreted in urine, the specific enzymes and pathways involved in the breakdown of this compound require further elucidation. oup.com Research into the enzymes that catalyze the epimerization of dihydroneopterin and dihydromonapterin, which can utilize L-threo-dihydroneopterin and D-erythro-dihydroneopterin as substrates, could provide insights into this compound's metabolic landscape. ecmdb.ca Comparative studies of pterin (B48896) metabolism in different organisms and under varying physiological conditions will contribute to a comprehensive understanding of this compound's metabolic fate. nih.govnih.gov
Exploration of Novel Enzyme Interactions and Regulatory Networks
Investigating the enzymes and regulatory networks that influence this compound production and metabolism is another critical area. While interferon-gamma (IFN-γ) is known to stimulate neopterin release, the specific factors that determine the production of L-threo-neopterin alongside D-erythro-neopterin need further study. nih.govsoton.ac.uk Research into the gene regulatory networks and protein-protein interactions involved in pterin biosynthesis and metabolism could reveal novel enzymatic interactions specific to this compound. nih.govnih.govplos.orgnih.gov Understanding these networks could provide potential targets for modulating this compound levels.
Investigation of this compound's Influence on Specific Cellular Signaling Pathways
The role of this compound in cellular signaling pathways is an emerging area of research. While inflammatory cytokines are known to influence various signaling pathways, the specific impact of this compound on these cascades requires detailed investigation. nih.govmdpi.comcaltech.educellsignal.com Future studies could explore how this compound interacts with receptors or intracellular molecules to modulate pathways related to immune responses, oxidative stress, or other cellular processes. researchgate.netmdpi.com Techniques for discovering cell signaling pathways from multi-modal data could be valuable in this exploration. biorxiv.org
Development of Advanced in vitro and in vivo Models for Functional Studies
The development and application of advanced in vitro and in vivo models are essential for functional studies of this compound. mdpi.complos.org While in vitro and in vivo studies have been used to investigate neopterin biosynthesis, more specific models are needed to isolate and study the effects of this compound. nih.govsoton.ac.uk This could involve developing cell lines that specifically produce or metabolize this compound, or creating genetically modified animal models to track its effects. Utilizing models like Caenorhabditis elegans for in vivo studies could also provide valuable insights into the organism-based effects of compounds like pterins. nih.gov
High-Throughput Screening and Comparative Analysis of this compound in Research Models
High-throughput screening (HTS) methodologies can be employed to identify compounds or genetic factors that influence this compound levels or activity. nih.govresearchgate.netepfl.ch Comparative analysis of this compound levels and its effects across different research models, including cell cultures, animal models, and potentially human cohorts, can provide valuable insights into its conserved and species-specific roles. oup.comsoton.ac.uksoton.ac.uk UPLC-MS/MS methods offer high throughput and sensitivity for measuring neopterin isomers, which can be applied in such screening and comparative studies. oup.com
Structural Biology of this compound Interacting Proteins
Determining the three-dimensional structures of proteins that interact with this compound is crucial for understanding its molecular mechanisms. pharmasalmanac.complos.org Techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy can be used to elucidate the binding sites and interaction interfaces of this compound with enzymes involved in its metabolism or potential receptor proteins. nih.govpharmasalmanac.comnih.gov This structural information can inform the rational design of molecules that modulate this compound activity or levels.
Potential for this compound Derivatives in Biochemical Research Tools
The unique structural features of pteridine (B1203161) derivatives, including amino, hydroxyl, and hydroxymethyl groups, allow them to interact with biological molecules such as enzymes and receptors, making them candidates for biochemical research tools ontosight.ai. The synthesis of modified pteridine structures, including those related to neopterin, is an active area of research, often involving multi-step chemical reactions from simpler precursors ijfmr.comontosight.ai. These synthetic efforts aim to create derivatives with tailored properties for specific research applications ijfmr.com.
Studies have explored the potential of pteridine derivatives to interact with and inhibit specific enzymes or interact with proteins involved in various biological pathways ontosight.ai. For instance, some pteridine-based derivatives have been investigated for their inhibitory activity against targets like EGFR kinase, demonstrating their potential as probes in cancer research nih.gov. The synthesis and evaluation of such derivatives involve techniques like cellular anti-proliferative assays and molecular docking simulations to understand their interactions with target proteins nih.gov.
The natural fluorescence of neopterin makes it easily detectable, particularly by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which is a highly sensitive method for its measurement in biological samples scilit.commdpi.comnih.govresearchgate.net. This inherent property suggests that fluorescent this compound derivatives could be valuable as probes for tracking biological processes or identifying specific molecules in complex biological systems. Research has also explored enzyme-linked immunosorbent assays (ELISA) for detecting neopterin and biopterin (B10759762), highlighting the development of sensitive methods for their quantification in research settings psu.edu.
Furthermore, studies on pteridine derivatives have investigated their antioxidant properties, which could be relevant in biochemical studies involving oxidative stress ijfmr.com. The ability of some neopterin derivatives, such as 7,8-dihydroneopterin (B1664191), to interfere with the oxidant-antioxidant balance and modulate the nitration of tyrosine by peroxynitrite has been noted scilit.comuva.nl. These findings suggest that derivatives could be used as tools to study redox-sensitive pathways and oxidative damage in biological systems uva.nl.
The synthesis of specific neopterin glycosides, such as 3'-O-(β-D-Glucopyranosyluronic acid)neopterin, demonstrates the feasibility of creating complex derivatives with potential for specific biological interactions researchgate.netokayama-u.ac.jp. Such synthesized derivatives can serve as valuable tools for investigating glycosylation pathways or as standards in analytical methods researchgate.net.
While specific detailed research findings solely focused on this compound derivatives as biochemical research tools were not extensively detailed in the search results beyond their general potential and methods for detection and synthesis, the broader research on pteridine derivatives provides a strong indication of the possibilities. The development of novel pteridine compounds with specific functional groups underscores the potential for creating this compound derivatives tailored for use as probes, enzyme inhibitors, or fluorescent markers in diverse biochemical investigations ijfmr.com.
Due to the nature of the search results, which discuss the potential and general applications of pteridine derivatives rather than providing specific data tables on this compound derivatives as research tools, a detailed interactive data table based solely on this specific application cannot be generated from the provided information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
